molecular formula C18H32Si B11951425 Dodecylphenylsilane CAS No. 18510-28-6

Dodecylphenylsilane

Cat. No.: B11951425
CAS No.: 18510-28-6
M. Wt: 276.5 g/mol
InChI Key: FLEGMUFXIMQKRS-UHFFFAOYSA-N
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Description

Dodecylphenylsilane: is an organosilicon compound with the chemical formula C18H32Si . It consists of a phenyl group attached to a silicon atom, which is further bonded to a dodecyl group. This compound is part of the broader class of silanes, which are known for their ability to form strong bonds with both organic and inorganic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecylphenylsilane can be synthesized through the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction typically involves the use of a platinum catalyst under mild conditions. The general reaction can be represented as follows:

C6H5SiH3+C12H24C6H5Si(C12H25)H2\text{C6H5SiH3} + \text{C12H24} \rightarrow \text{C6H5Si(C12H25)H2} C6H5SiH3+C12H24→C6H5Si(C12H25)H2

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydrosilylation process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Dodecylphenylsilane can undergo oxidation reactions to form silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced using hydride donors such as lithium aluminum hydride to form silanes with lower oxidation states.

    Substitution: this compound can participate in substitution reactions where the phenyl or dodecyl groups are replaced by other functional groups. This is often achieved using halogenating agents or organometallic reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, mild temperatures.

    Reduction: Lithium aluminum hydride, room temperature.

    Substitution: Halogenating agents, organometallic reagents, varying temperatures.

Major Products:

Scientific Research Applications

Chemistry: Dodecylphenylsilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the development of silicon-based polymers and materials with unique properties.

Biology: In biological research, this compound is utilized in the modification of surfaces to enhance biocompatibility and reduce biofouling. It is also investigated for its potential in drug delivery systems due to its ability to form stable bonds with biological molecules.

Medicine: The compound is explored for its use in medical devices and implants, where its biocompatibility and stability are advantageous. It is also studied for its potential in targeted drug delivery and imaging applications.

Industry: this compound finds applications in the coatings industry, where it is used to improve the adhesion and durability of paints and coatings. It is also employed in the production of specialty chemicals and materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of dodecylphenylsilane involves its ability to form strong covalent bonds with both organic and inorganic substrates. This dual reactivity is due to the presence of the silicon atom, which can interact with a wide range of functional groups. The phenyl and dodecyl groups provide hydrophobic and hydrophilic properties, respectively, allowing the compound to interact with diverse environments. The molecular targets and pathways involved include surface modification, adhesion promotion, and stabilization of reactive intermediates .

Comparison with Similar Compounds

    Phenylsilane: Similar structure but lacks the dodecyl group, making it less hydrophobic.

    Diphenylsilane: Contains two phenyl groups, offering different reactivity and properties.

    Dodecyltriethoxysilane: Contains ethoxy groups instead of a phenyl group, leading to different applications in surface modification.

Uniqueness: Dodecylphenylsilane is unique due to its combination of a phenyl group and a dodecyl group attached to the silicon atom. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, medicine, and industry .

Properties

CAS No.

18510-28-6

Molecular Formula

C18H32Si

Molecular Weight

276.5 g/mol

IUPAC Name

dodecyl(phenyl)silane

InChI

InChI=1S/C18H32Si/c1-2-3-4-5-6-7-8-9-10-14-17-19-18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17,19H2,1H3

InChI Key

FLEGMUFXIMQKRS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[SiH2]C1=CC=CC=C1

Origin of Product

United States

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